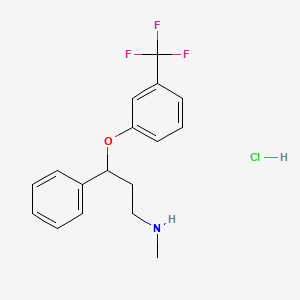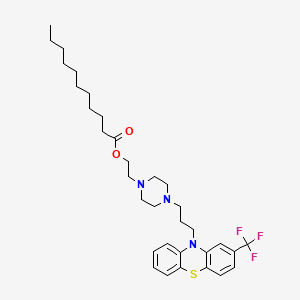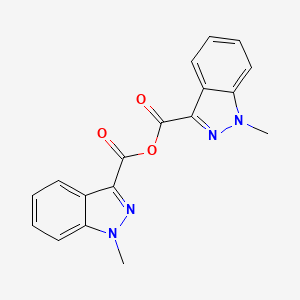
Dexpanthenol impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexpanthenol is an alcoholic analogue of D-pantothenic acid, a component of the B complex vitamins. It is used as a moisturizing agent for dry, itchy skin and rashes . Dexpanthenol acts as a precursor of coenzyme A and is involved in the synthesis of acetylcholine .
Synthesis Analysis
A study describes a stability-indicating RP-HPLC method for the analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on an Inertsil ODS-3 V, 250 × 4.6 mm (5 μm) column using a gradient mobile phase of an aqueous solution of ammonium acetate (0.01 M) and methanol mixture .Molecular Structure Analysis
Dexpanthenol is an alcoholic analogue of D-pantothenic acid . Its molecular formula is C9H19NO4 .Chemical Reactions Analysis
Dexpanthenol is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .Physical And Chemical Properties Analysis
Dexpanthenol is freely soluble in water and alcohol, practically insoluble in fats, and it is the most stable form of pantothenic acid in liquids . Its molecular weight is 205.2515 .Scientific Research Applications
Wound Healing and Skin Repair
- Dexpanthenol modulates gene expression in skin wound healing. It was found to upregulate IL-6, IL-1β, CYP1B1, CXCL1, CCL18, and KAP 4–2 gene expression and downregulate psorasin mRNA and protein expression in wounded skin (Heise et al., 2012).
- Dexpanthenol enhances skin barrier function, reduces transepidermal water loss, and maintains skin softness and elasticity. Its use has shown beneficial effects in skin transplantation, scar treatment, burn injuries, and various dermatoses (Ebner et al., 2002).
Anti-Inflammatory and Protective Effects
- Dexpanthenol exhibits protective effects against skin irritation. A study showed that its use resulted in decreased skin irritation and improved skin conditions compared to a placebo (Biro et al., 2003).
Applications in Hair Care
- In hair care products, dexpanthenol is used as a humectant, particularly in anti-hairfall products. An innovative method for analyzing dexpanthenol in hair care products was developed to ensure quality control (Weiss et al., 2019).
Research in Various Medical Conditions
- Dexpanthenol was found to have a protective effect on cardiovascular damage induced by streptozocin in rats, suggesting its potential in diabetic cardiovascular function improvement (Demirci et al., 2014).
- It has also been studied for its effects on lipid peroxidation and bladder histology in a chemical cystitis animal model, showing potential therapeutic benefits (Bayrak et al., 2012).
Neuroprotective Properties
- Dexpanthenol may protect the brain against neuroinflammation and has been shown to regulate CREB/BDNF signaling, suggesting a role in the treatment of neuroinflammatory conditions (Unal et al., 2022).
Mechanism of Action
Target of Action
Dexpanthenol, the parent compound of Dexpanthenol Impurity F, is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . It is enzymatically cleaved to form pantothenic acid, which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium
Mode of Action
The mode of action of Dexpanthenol involves its conversion to pantothenic acid, which is a vital component of Coenzyme A . Coenzyme A is involved in various enzymatic reactions crucial for protein metabolism in the epithelium . .
Biochemical Pathways
Dexpanthenol is involved in the synthesis of acetylcholine, a neurohumoral transmitter in the parasympathetic system that maintains the normal functions of the intestine . It appears that dexpanthenol increases the mobility of stratum corneum molecular components . .
Pharmacokinetics
It is known that dexpanthenol has good skin penetration and attains high local concentrations when administered in an adequate vehicle, such as water-in-oil emulsions .
Result of Action
Dexpanthenol is known to have several dermatological effects, including increased fibroblast proliferation and accelerated re-epithelialization in wound healing . It also acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties . .
Action Environment
The action of Dexpanthenol and possibly its impurities can be influenced by various environmental factors. For instance, the formulation in which it is administered can affect its absorption and efficacy. Dexpanthenol has good skin penetration and attains high local concentrations when administered in an adequate vehicle, such as water-in-oil emulsions . .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dexpanthenol impurity F involves the conversion of D-pantothenic acid to 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide, which is then further converted to Dexpanthenol impurity F.", "Starting Materials": [ "D-pantothenic acid", "Sodium hydroxide", "3-chloro-1-propanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "D-pantothenic acid is reacted with sodium hydroxide to form 3-hydroxypropyl-D-pantothenate.", "3-chloro-1-propanol is added to the reaction mixture and heated to form 2-chloro-N-(3-hydroxypropyl)-3,3-dimethylbutanamide.", "Sodium borohydride is added to the reaction mixture to reduce the carbonyl group to a hydroxyl group, forming 2-hydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide.", "Acetic acid is added to the reaction mixture to adjust the pH and the resulting mixture is heated to form 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide.", "The product is purified by adding hydrochloric acid and sodium chloride to the reaction mixture, followed by extraction with water.", "The resulting solution is then dried and the product is obtained as a white crystalline solid." ] } | |
CAS RN |
124402-18-2 |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.23 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)








